molecular formula C20H19F2N3O B14186395 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline CAS No. 922734-53-0

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline

Katalognummer: B14186395
CAS-Nummer: 922734-53-0
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: JMZISYXKUGNPRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .

Vorbereitungsmethoden

The synthesis of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves several steps:

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient synthesis .

Analyse Chemischer Reaktionen

4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline include other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other quinoline derivatives .

Eigenschaften

CAS-Nummer

922734-53-0

Molekularformel

C20H19F2N3O

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-(3,4-difluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline

InChI

InChI=1S/C20H19F2N3O/c1-13-12-24-19-15(3-2-4-18(19)25-9-7-23-8-10-25)20(13)26-14-5-6-16(21)17(22)11-14/h2-6,11-12,23H,7-10H2,1H3

InChI-Schlüssel

JMZISYXKUGNPRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=C1OC3=CC(=C(C=C3)F)F)C=CC=C2N4CCNCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.